molecular formula C17H13NO3 B115102 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 1909-25-7

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-

Cat. No. B115102
CAS RN: 1909-25-7
M. Wt: 279.29 g/mol
InChI Key: MWKJMOAIQHMKGZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is a type of isoindole . Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity .


Synthesis Analysis

Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications . Aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles . α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .


Chemical Reactions Analysis

Isoindoles can undergo various chemical reactions. For instance, they can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts . They can also undergo 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .

properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJMOAIQHMKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475261
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-

CAS RN

1909-25-7
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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